molecular formula C20H29N3O4S2 B2690873 1-((1-((4-isopropylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine CAS No. 956250-85-4

1-((1-((4-isopropylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine

Cat. No.: B2690873
CAS No.: 956250-85-4
M. Wt: 439.59
InChI Key: BUQQKRYVIWEOFU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including sulfonyl groups, a pyrazole ring, and a piperidine ring. The presence of these groups could potentially give this compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would likely contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions due to the presence of the sulfonyl groups and the nitrogen atoms in the pyrazole and piperidine rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl groups, the pyrazole and piperidine rings, and the isopropyl groups .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine highlights the potential for developing substances with specific biological activity. These derivatives are promising targets for inhibiting human carbonic anhydrases involved in various biochemical processes. The synthesis and characterization of these compounds demonstrate the scientific interest in exploring sulfonamide derivatives of polynuclear heterocyclic compounds (Komshina et al., 2020) Komshinaetal.,2020Komshina et al., 2020.

  • A study on the synthesis, spectral analysis, and antibacterial evaluation of 5-substituted-1,3,4- oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides demonstrates the biological activities of sulfamoyl and piperidine functionalities. These compounds exhibit valuable antibacterial results, contributing to the understanding of the chemical basis for their activities (Aziz‐ur‐Rehman et al., 2017) Aziz‐ur‐Rehmanetal.,2017Aziz‐ur‐Rehman et al., 2017Aziz‐ur‐Rehmanetal.,2017.

Applications in Photoluminescence and Electrocatalysis

  • Research on cationic bis-cyclometallated iridium(III) complexes featuring sulfonyl-substituted cyclometallating ligands demonstrates applications in photoluminescence. These complexes exhibit green or blue emissions and have been tested in light-emitting electrochemical cells, showing potential for use in display and lighting technologies (Ertl et al., 2015) Ertletal.,2015Ertl et al., 2015.

Biological Activities and Potential Drug Design

  • The synthesis and bioactivities of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity highlight the potential for designing new compounds with potent activities for multiple bioactivities. These compounds exhibit significant enzyme inhibition potencies, suggesting their utility in developing novel therapeutic agents (Ozmen Ozgun et al., 2019) OzmenOzgunetal.,2019Ozmen Ozgun et al., 2019.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

1-[3,5-dimethyl-1-(4-propan-2-ylphenyl)sulfonylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S2/c1-14(2)18-8-10-19(11-9-18)28(24,25)23-17(5)20(16(4)21-23)29(26,27)22-12-6-7-15(3)13-22/h8-11,14-15H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQQKRYVIWEOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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